(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone
CAS No.:
Cat. No.: VC14977645
Molecular Formula: C20H24N6O2
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N6O2 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | (8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone |
| Standard InChI | InChI=1S/C20H24N6O2/c1-28-14-5-6-17-15(11-14)16-12-25(10-7-18(16)22-17)19(27)20(8-3-2-4-9-20)26-13-21-23-24-26/h5-6,11,13,22H,2-4,7-10,12H2,1H3 |
| Standard InChI Key | HUEGPMROJHKJTH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4(CCCCC4)N5C=NN=N5 |
Introduction
Structural Overview
This compound belongs to the class of pyridoindoles, characterized by the presence of a tetrahydropyridoindole moiety. Its structure also includes:
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A tetrazole group, which is known for its bioisosteric properties in drug design.
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A cyclohexyl group, contributing to its lipophilicity and potential membrane permeability.
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A methanone functional group, which can interact with biological targets through hydrogen bonding or other mechanisms.
Molecular Features
| Property | Details |
|---|---|
| Molecular Formula | Not explicitly provided but inferred from the name. |
| Functional Groups | Methoxy (-OCH₃), tetrazole (-C₄H₄N₄), cyclohexane. |
| Core Structure | Pyrido[4,3-b]indole framework. |
Synthesis
The synthesis of this compound likely involves multi-step organic reactions tailored to introduce the pyridoindole core and functionalize it with the methoxy, tetrazole, and cyclohexyl groups.
General Synthesis Steps
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Formation of the Pyridoindole Core:
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Pyridoindoles are synthesized via condensation reactions involving indole derivatives and aldehydes or ketones.
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Catalysts such as Lewis acids or bases may be used to optimize yields.
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Introduction of the Methoxy Group:
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Methoxylation typically involves methylating agents like dimethyl sulfate or methyl iodide.
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Tetrazole Functionalization:
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Tetrazoles are introduced via cyclization reactions between nitriles and azides under acidic or basic conditions.
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Cyclohexyl Substitution:
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Cyclohexyl groups can be added through alkylation reactions using cyclohexyl halides.
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Methanone Formation:
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The methanone group is introduced through oxidation reactions or by reacting with acyl chlorides.
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Reaction Conditions
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Solvents: Ethanol, methanol, or dichloromethane.
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Temperature: Typically ranges from room temperature to 80°C depending on the step.
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Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions may be required.
Biological Significance
This compound's structural features suggest potential pharmacological activities:
Applications in Medicinal Chemistry
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Anti-inflammatory Properties:
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Tetrazoles are often bioisosteres for carboxylic acids, making them useful in anti-inflammatory drugs.
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Neuroprotection:
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The pyridoindole moiety has been associated with antioxidant and neuroprotective effects in similar compounds.
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Anticancer Potential:
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Methoxy-substituted indoles have shown cytotoxic effects on cancer cell lines.
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Cardiovascular Benefits:
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Cyclohexyl derivatives are explored for their role in modulating lipid profiles and blood pressure.
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Pharmacological Studies
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Compounds with pyridoindole cores have been studied for their roles in neurodegenerative diseases like Alzheimer's.
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Tetrazole-containing molecules are explored in cardiovascular therapies due to their angiotensin receptor-blocking properties.
Challenges
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Limited stability of tetrazoles under extreme pH conditions.
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Difficulties in optimizing synthetic yields due to multi-step processes.
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